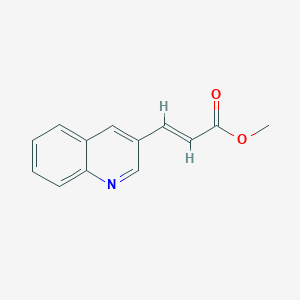

methyl (E)-3-(3-quinolinyl)-2-propenoate

Description

BenchChem offers high-quality methyl (E)-3-(3-quinolinyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (E)-3-(3-quinolinyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-quinolin-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXTZYRMZZIIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345222 | |

| Record name | 3-(Quinolin-3-yl)acrylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-78-5 | |

| Record name | 3-(Quinolin-3-yl)acrylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of methyl 3-(quinolin-3-yl)acrylate

This guide details the chemical structure, synthesis, and applications of methyl 3-(quinolin-3-yl)acrylate, a significant intermediate in medicinal chemistry.

Executive Summary

Methyl 3-(quinolin-3-yl)acrylate (CAS: 66417-78-5 ) is a heteroaromatic ester belonging to the class of quinoline derivatives. It serves as a critical Michael acceptor and a synthetic intermediate for the development of bioactive compounds, including antibacterial and anticancer agents. This guide provides a comprehensive analysis of its structural properties, validated synthetic pathways (specifically the Heck reaction), and its utility in heterocyclic construction.

Structural Characterization

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl (2E)-3-(quinolin-3-yl)prop-2-enoate |

| Common Name | Methyl 3-(3-quinolyl)acrylate |

| CAS Number | 66417-78-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | COC(=O)/C=C/c1cc2ccccc2nc1 |

Structural Features & Stereochemistry

The molecule consists of a bicyclic quinoline scaffold substituted at the C3 position with a methyl acrylate side chain.

-

Conjugation: The acrylate double bond is conjugated with the aromatic quinoline system, extending the

-electron delocalization. This conjugation makes the -

Stereoisomerism: The synthesis typically yields the thermodynamically stable (E)-isomer (trans), characterized by a large coupling constant (

Hz) between the vinylic protons in

Physicochemical Properties

-

Physical State: Pale yellow to yellow solid.

-

Solubility: Soluble in organic solvents (DCM, DMSO, DMF, Ethyl Acetate); insoluble in water.

-

Lipophilicity (LogP): Predicted

, indicating moderate membrane permeability suitable for drug-like scaffolds.

Synthetic Pathways

The most robust method for synthesizing methyl 3-(quinolin-3-yl)acrylate is the Palladium-Catalyzed Mizoroki-Heck Reaction . This pathway offers high stereoselectivity for the (E)-isomer and tolerates various functional groups.

Mechanism: The Heck Catalytic Cycle

The reaction involves the coupling of 3-bromoquinoline (or 3-iodoquinoline) with methyl acrylate in the presence of a palladium catalyst and a base.

Reaction Scheme:

Mechanism Visualization:

Caption: Catalytic cycle for the Heck coupling of 3-bromoquinoline and methyl acrylate.

Experimental Protocols

Synthesis via Heck Coupling

Objective: Synthesis of methyl (E)-3-(quinolin-3-yl)acrylate on a 5 mmol scale.

Reagents:

-

3-Bromoquinoline (1.04 g, 5 mmol)

-

Methyl acrylate (0.65 g, 7.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 22 mg, 2 mol%)

-

Triphenylphosphine (PPh₃, 52 mg, 4 mol%)

-

Triethylamine (Et₃N, 1.01 g, 10 mmol, 2 equiv)

-

Solvent: DMF or NMP (10 mL)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromoquinoline in DMF (10 mL).

-

Catalyst Addition: Add Pd(OAc)₂ and PPh₃.[1] Stir for 5 minutes under nitrogen atmosphere to generate the active Pd(0) species in situ.

-

Reactant Addition: Add triethylamine followed by methyl acrylate via syringe.

-

Heating: Heat the mixture to 100–120 °C for 12–24 hours. Monitor progress by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the product as a yellow solid.

Analytical Validation

| Technique | Expected Signal Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl (167 ppm), Quinoline C2/C4 (148-150 ppm), Alkene carbons (142, 119 ppm), OMe (52 ppm). |

| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 214. |

Applications in Drug Discovery

Methyl 3-(quinolin-3-yl)acrylate is a versatile scaffold in medicinal chemistry.

Michael Acceptor Reactivity

The

-

Pyrazolines: Reaction with hydrazine derivatives yields quinolinyl-pyrazolines, known for anti-inflammatory and antidepressant activity.

-

Isoxazolines: Reaction with hydroxylamine yields isoxazoline derivatives.

-

Thiol Adducts: Covalent modification of cysteine residues in proteins (targeted covalent inhibitors).

Pharmacophore Mapping

The quinoline ring provides

SAR Workflow Visualization:

Caption: Structure-Activity Relationship (SAR) map for quinoline acrylate derivatives.

References

-

Synthesis via Heck Reaction

-

Quinoline Biological Activity

-

Marella, A., et al. "Quinoline: A Promising Scaffold in Medicinal Chemistry." Saudi Pharmaceutical Journal, vol. 21, no. 1, 2013.

-

-

General Heck Reaction Protocols

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000.

-

-

CAS Registry Data

-

Chemical Abstracts Service. CAS RN: 66417-78-5.[4]

-

Sources

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 2-Quinolinyl and 3-Quinolinyl Propenoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The substitution pattern on the quinoline ring is a critical determinant of a compound's pharmacological profile. This in-depth technical guide focuses on two key positional isomers: 2-quinolinyl and 3-quinolinyl propenoates. We will explore the nuanced differences in their synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities, providing a foundational understanding for their application in drug discovery and materials science. This guide is designed to equip researchers with the knowledge to rationally design and synthesize novel quinoline-based compounds with tailored properties.

Introduction: The Significance of Isomerism in Quinoline Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents multiple non-equivalent positions for substitution. The electronic properties of the 2- and 3-positions are distinct, primarily due to the influence of the nitrogen atom. The 2-position is electronically 'poorer' due to its proximity to the nitrogen, making it more susceptible to nucleophilic attack.[4] Conversely, the 3-position is more akin to a position on a benzene ring, albeit still influenced by the heterocyclic system. This fundamental electronic difference has profound implications for the reactivity, physical properties, and biological interactions of substituents at these positions.[5][6]

This guide will systematically dissect these differences in the context of the propenoate moiety, a versatile functional group known for its role as a Michael acceptor and its presence in various bioactive molecules.

Synthesis of 2- and 3-Quinolinyl Propenoates via Palladium-Catalyzed Cross-Coupling

A robust and versatile method for the synthesis of these target isomers is the Mizoroki-Heck reaction.[7][8][9] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a haloquinoline and an acrylate ester. The choice of starting material, either a 2-haloquinoline or a 3-haloquinoline, dictates the final product.

Experimental Protocol: General Procedure for the Heck Reaction

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the haloquinoline (1.0 eq., e.g., 2-bromoquinoline or 3-bromoquinoline) and the acrylate ester (1.2-1.5 eq., e.g., methyl acrylate) in a suitable solvent (e.g., dioxane, DMF, or toluene).

-

Catalyst and Base Addition: To the solution, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%), and a base (e.g., Cs₂CO₃, Na₂CO₃, or Et₃N, 2.0 eq.).[10]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure quinolinyl propenoate isomer.

Comparative Physicochemical Properties

The position of the propenoate group significantly influences the electronic and physical properties of the molecule.

| Property | 2-Quinolinyl Propenoate | 3-Quinolinyl Propenoate | Rationale |

| Electronic Nature | More electron-deficient pyridine ring | Less electron-deficient pyridine ring | The nitrogen atom's electron-withdrawing inductive effect is more pronounced at the C2 position.[3][11] |

| Basicity | Less basic | More basic | The electron-withdrawing propenoate group at C2 reduces the electron density on the nitrogen more effectively than at C3. |

| Dipole Moment | Expected to be higher | Expected to be lower | The vector sum of the bond dipoles is likely to be greater due to the positions of the nitrogen and the propenoate group. |

| Reactivity | The propenoate is a stronger Michael acceptor. | The propenoate is a weaker Michael acceptor. | The electron-withdrawing nature of the 2-substituted quinoline ring enhances the electrophilicity of the β-carbon of the propenoate. |

| Solubility | Likely to have different solubility profiles in polar and non-polar solvents. | Likely to have different solubility profiles in polar and non-polar solvents. | Differences in polarity and crystal packing will affect solubility.[12] |

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The proton chemical shifts in the quinoline ring are highly dependent on the substituent's position.

| Proton | Predicted δ (ppm) for 2-isomer | Predicted δ (ppm) for 3-isomer | Rationale |

| H3/H2 | H3: downfield shift | H2: downfield singlet | The deshielding effect of the nitrogen and the propenoate group will be significant. H2 in the 3-isomer is particularly deshielded by the adjacent nitrogen. |

| H4 | Downfield shift | Downfield shift | Both are in the pyridine ring and influenced by the nitrogen. |

| H5, H6, H7, H8 | Typical aromatic region (7.5-8.2 ppm) | Typical aromatic region (7.5-8.2 ppm) | Protons on the benzene ring are less affected but will show characteristic splitting patterns. |

| Propenoate Protons | Doublets for α and β protons | Doublets for α and β protons | The coupling constant (J) will indicate the trans geometry of the double bond. |

¹³C NMR Spectroscopy

The carbon chemical shifts will also show distinct patterns.

| Carbon | Predicted δ (ppm) for 2-isomer | Predicted δ (ppm) for 3-isomer | Rationale |

| C2/C3 | C2: downfield shift | C3: downfield shift | The carbon directly attached to the propenoate group will be significantly shifted. |

| C4 | Downfield shift | Downfield shift | The electronic environment of the pyridine ring carbons is sensitive to the substitution pattern. |

| C4a, C8a (bridgehead) | Characteristic shifts for quinolines | Characteristic shifts for quinolines | These carbons are useful for confirming the quinoline scaffold. |

| Propenoate Carbons | C=O, α-C, β-C signals | C=O, α-C, β-C signals | The chemical shifts of the α and β carbons will reflect the electronic influence of the quinoline ring. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (ester) | ~1710-1730 | Strong, sharp absorption. |

| C=C (alkene) | ~1630-1650 | Medium intensity absorption. |

| C=N, C=C (aromatic) | ~1500-1600 | Multiple sharp absorptions characteristic of the quinoline ring. |

| C-O (ester) | ~1150-1250 | Strong absorption. |

Structure-Activity Relationship (SAR) and Potential Biological Implications

The positional isomerism of the propenoate group is expected to have a significant impact on the biological activity of these compounds.[18]

-

Target Binding: The different spatial arrangement of the propenoate group will lead to distinct interactions with biological targets such as enzymes or receptors. One isomer may fit into a binding pocket more favorably than the other.[19]

-

Reactivity as Michael Acceptors: The enhanced electrophilicity of the 2-quinolinyl propenoate could lead to a higher propensity for covalent modification of biological nucleophiles, such as cysteine residues in proteins. This could be a mechanism for targeted inhibition but also a potential source of off-target toxicity.

-

Physicochemical Properties and Pharmacokinetics: Differences in solubility, lipophilicity, and basicity will affect the absorption, distribution, metabolism, and excretion (ADME) properties of the two isomers. These factors are crucial for the overall efficacy and safety of a drug candidate.

Studies on other quinoline isomers have demonstrated that such positional changes can dramatically alter biological activity. For example, the position of a benzoyl group on the quinoline ring was found to be important for the inhibition of multidrug resistance protein 2 (MRP2).[18] Similarly, a substituent at the 3-position was found to be critical for the antagonist potency of certain 4-aminoquinolines.[5]

Conclusion

The seemingly subtle difference in the position of a propenoate group on the quinoline ring—at the 2- versus the 3-position—gives rise to two molecules with distinct chemical personalities. From their synthesis and spectroscopic signatures to their electronic properties and potential biological activities, these isomers offer a compelling case study in the importance of positional isomerism in drug design and materials science. This guide provides a foundational framework for researchers to explore these differences and leverage them in the development of novel, highly functionalized quinoline derivatives. A thorough understanding of these principles is essential for the rational design of next-generation therapeutic agents and advanced materials.

References

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). MDPI. Retrieved February 24, 2026, from [Link]

-

4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved February 24, 2026, from [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed. Retrieved February 24, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved February 24, 2026, from [Link]

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers. Retrieved February 24, 2026, from [Link]

-

Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed. Retrieved February 24, 2026, from [Link]

-

Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. (1976). Australian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

Difference Between Quinoline and Isoquinoline. (2020). pediaa.com. Retrieved February 24, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

Strategies for the synthesis of 3‐substituted quinoline derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved February 24, 2026, from [Link]

-

Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). ACS Publications. Retrieved February 24, 2026, from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). IUCr Journals. Retrieved February 24, 2026, from [Link]

-

Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

The Physical and Chemical Properties of Quinoline. (2008). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2023). PMC. Retrieved February 24, 2026, from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing. Retrieved February 24, 2026, from [Link]

-

Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2026). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Preparation and Properties of Quinoline. (n.d.). slideplayer.com. Retrieved February 24, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. Retrieved February 24, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. Retrieved February 24, 2026, from [Link]

-

Heck Reaction—State of the Art. (2017). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv. Retrieved February 24, 2026, from [Link]

- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.). Google Patents.

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2015). Beilstein Journals. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). . Retrieved February 24, 2026, from [Link]

-

Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

Sources

- 1. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives | MDPI [mdpi.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. differencebetween.com [differencebetween.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. connectsci.au [connectsci.au]

- 14. journals.iucr.org [journals.iucr.org]

- 15. rsc.org [rsc.org]

- 16. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Determining the Solubility of Methyl 3-(3-quinolinyl)acrylate in DMSO and Methanol: A Technical Guide for Drug Development Professionals

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo performance. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of methyl 3-(3-quinolinyl)acrylate, a quinoline-containing compound, in two pivotal organic solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, solubility is a cornerstone physicochemical property that dictates the ultimate success or failure of a promising therapeutic candidate. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering clinical progression.[1][2][3] A thorough understanding of a compound's solubility profile in various solvents is therefore not just advantageous, but essential for making informed decisions throughout the discovery and development pipeline.[4]

This guide focuses on methyl 3-(3-quinolinyl)acrylate and its solubility in two commonly used solvents in the pharmaceutical industry: DMSO and methanol. DMSO is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it the industry standard for preparing high-concentration stock solutions for in vitro screening.[5][6][7] Methanol, a polar protic solvent, is frequently employed in analytical chemistry, extraction processes, and as a co-solvent in various formulations.[8][9][10][11] Understanding the solubility of methyl 3-(3-quinolinyl)acrylate in these two distinct solvent environments provides critical insights into its behavior in both research and manufacturing settings.

Physicochemical Properties: A Tale of Two Solvents and a Quinoline Derivative

Methyl 3-(3-quinolinyl)acrylate: This molecule possesses a quinoline ring system, which is a bicyclic aromatic heterocycle containing a nitrogen atom. The presence of the nitrogen atom allows for potential hydrogen bonding, while the aromatic rings contribute to its lipophilicity. The acrylate moiety introduces a polar ester group. A structurally similar compound, 8-quinolyl acrylate, has a computed XLogP3 of 2.6, suggesting moderate lipophilicity.[12] The overall molecule can be expected to have a degree of polarity but also significant nonpolar characteristics.

Dimethyl Sulfoxide (DMSO):

-

Key Features: DMSO is an exceptional solvent due to its high polarity and its ability to act as both a hydrogen bond acceptor and a weak acid.[5][7] It readily dissolves a vast range of organic compounds, including those with poor aqueous solubility.[6][13] Its high boiling point (189 °C) minimizes evaporation at room temperature, which is advantageous for maintaining accurate concentrations in stock solutions.[5]

-

Relevance: In the context of methyl 3-(3-quinolinyl)acrylate, DMSO is expected to be an excellent solvent, likely achieving high concentrations. This makes it ideal for creating stock solutions for high-throughput screening and other in vitro assays.[5]

Methanol (MeOH):

-

Type: Polar protic solvent.[8]

-

Key Features: Methanol's polarity arises from its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. It is miscible with water and many organic solvents.[8][9] Its lower boiling point (64.7 °C) allows for easy removal by evaporation.[9]

-

Relevance: Methanol is a versatile solvent for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) mobile phases.[8] Its ability to dissolve a wide range of compounds makes it a valuable solvent for extraction and purification processes.[9][10] The solubility of methyl 3-(3-quinolinyl)acrylate in methanol will be important for developing analytical methods and for certain formulation approaches.

Experimental Determination of Solubility: A Step-by-Step Guide

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock into an aqueous buffer.[2][14] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[1][14]

Kinetic Solubility Assay

This high-throughput method is invaluable in early drug discovery for rapidly ranking compounds.[15]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of methyl 3-(3-quinolinyl)acrylate and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[16]

-

-

Plate Setup:

-

Using a liquid handler for precision, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microtiter plate.[17]

-

-

Addition of Solvent:

-

Add the test solvent (methanol) to the wells to achieve the desired final concentrations. For comparison, a parallel experiment with an aqueous buffer (e.g., phosphate-buffered saline, PBS) is often performed.

-

-

Mixing and Incubation:

-

Measurement:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[17]

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

-

Diagram of Kinetic Solubility Workflow

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium state.[4][14]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of solid methyl 3-(3-quinolinyl)acrylate (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the solvent (DMSO or methanol) in a glass vial. The presence of undissolved solid is crucial.[4]

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

-

Phase Separation:

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may also be used.[4]

-

-

Quantification:

-

Prepare a series of dilutions of the supernatant with an appropriate solvent.

-

Analyze the concentration of methyl 3-(3-quinolinyl)acrylate in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.[1][4]

-

Generate a calibration curve using known concentrations of the compound to accurately quantify the solubility.[18]

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the thermodynamic solubility in units such as mg/mL or µM.

-

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility data for methyl 3-(3-quinolinyl)acrylate should be presented in a clear and structured manner.

Table 1: Solubility of Methyl 3-(3-quinolinyl)acrylate in DMSO and Methanol

| Parameter | DMSO | Methanol | Methodology |

| Kinetic Solubility (µM) | [Insert Experimental Value] | [Insert Experimental Value] | Nephelometry |

| Thermodynamic Solubility (mg/mL) | [Insert Experimental Value] | [Insert Experimental Value] | Shake-Flask (HPLC-UV) |

| Thermodynamic Solubility (µM) | [Insert Experimental Value] | [Insert Experimental Value] | Shake-Flask (HPLC-UV) |

| Qualitative Assessment | e.g., Very Soluble | e.g., Soluble | USP/BP Criteria[3] |

Interpretation of Results:

-

High Solubility in DMSO: As anticipated, the solubility in DMSO is expected to be high, confirming its suitability as a solvent for stock solutions.

-

Solubility in Methanol: The solubility in methanol will provide valuable information for analytical method development and potential formulation strategies involving co-solvents.

-

Kinetic vs. Thermodynamic: A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to form supersaturated solutions, which has implications for oral absorption.[14]

Conclusion and Future Directions

The systematic determination of the solubility of methyl 3-(3-quinolinyl)acrylate in DMSO and methanol is a fundamental step in its preclinical development. By employing robust and well-validated methods such as the nephelometric kinetic assay and the shake-flask thermodynamic assay, researchers can generate high-quality data to guide critical decisions. This guide provides the necessary framework and detailed protocols to achieve this.

Future studies should extend this solubility assessment to a range of aqueous buffers across the physiological pH range (1.2-6.8), as recommended by regulatory bodies like the WHO and in the context of the Biopharmaceutics Classification System (BCS).[19][20] This will provide a more complete picture of the compound's behavior and its potential for oral absorption, ultimately paving the way for its successful development into a therapeutic agent.

References

- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.

- Wikipedia. Dimethyl sulfoxide.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.

- Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- s d fine-chem limited. Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- X-MOL. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Slideshare. BCS Guideline for solubility and Dissolution.pptx.

- Sage-Advices. (2025, July 31). Methanol as solvent: Significance and symbolism.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. Thermodynamic Solubility Assay.

- Lab Pro. (2026, February 1). Top 10 Uses For Methanol.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Global Info Research. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.

- protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.

- World Health Organization (WHO). Annex 4.

- EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- PMC. Drug Solubility: Importance and Enhancement Techniques.

- PubChem. 8-Quinolyl acrylate.

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 7. reachever.com [reachever.com]

- 8. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 9. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. labproinc.com [labproinc.com]

- 12. 8-Quinolyl acrylate | C12H9NO2 | CID 169613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. raytor.com [raytor.com]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. protocols.io [protocols.io]

- 19. who.int [who.int]

- 20. ema.europa.eu [ema.europa.eu]

Technical Guide: Biological Activity & Synthesis of 3-Substituted Quinoline Acrylate Derivatives

Executive Summary

3-Substituted quinoline acrylate derivatives represent a privileged scaffold in medicinal chemistry, merging the DNA-intercalating properties of the quinoline ring with the electrophilic reactivity of the acrylate side chain. This guide details their structural rationale, synthetic pathways, and pharmacological validation, specifically targeting Topoisomerase II inhibition (anticancer) and DNA Gyrase inhibition (antimicrobial) .

Structural Rationale: The "Warhead" Strategy

The therapeutic potency of these derivatives hinges on two synergistic structural domains:

-

The Quinoline Core (Intercalator): A planar, bicyclic aromatic system that facilitates

- -

The Acrylate Side Chain (Michael Acceptor): Located at the C3 position, the

-unsaturated carbonyl moiety acts as a "warhead." It can form covalent bonds with nucleophilic residues (e.g., Cysteine, Serine) in the active sites of enzymes like Topoisomerase II or DNA Gyrase via Michael addition.

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing these derivatives.

Caption: SAR map highlighting the critical roles of the C3-acrylate warhead and ring substituents in defining potency.

Synthetic Workflow: Knoevenagel Condensation

The most robust route for synthesizing 3-substituted quinoline acrylates is the Knoevenagel condensation . This reaction couples a quinoline-3-carbaldehyde with an active methylene compound (e.g., ethyl cyanoacetate or malonic acid).

Reaction Pathway

Precursor: 2-Chloro-3-formylquinoline (Vilsmeier-Haack product of acetanilide). Reagents: Ethyl cyanoacetate, Piperidine (catalyst), Ethanol.

Caption: Step-wise synthesis via Knoevenagel condensation transforming the aldehyde into the acrylate derivative.

Detailed Protocol (Self-Validating)

-

Stoichiometry: Dissolve 2-chloro-3-formylquinoline (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in absolute ethanol (10 mL).

-

Catalysis: Add catalytic piperidine (3-4 drops).

-

Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.

-

Validation Point: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Work-up: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and recrystallize from ethanol/DMF.

-

Characterization:

-

IR: Look for C=O stretch (

) and C=N stretch. -

1H-NMR: The vinylic proton (

) typically appears as a singlet or doublet around

-

Pharmacological Profile[1][2][3][4]

A. Anticancer Activity (Topoisomerase II Inhibition)

Quinoline acrylates act as Topoisomerase II poisons . Unlike catalytic inhibitors, poisons stabilize the cleavable complex (DNA-Enzyme-Drug), preventing DNA religation and causing double-strand breaks that trigger apoptosis.

Key Mechanism:

-

Intercalation: The planar quinoline ring slides between DNA base pairs.

-

Stabilization: The acrylate tail interacts with the Topo II enzyme, "locking" the DNA gates open.

-

Apoptosis: Accumulation of DNA breaks activates p53/Bax pathways.

Comparative Data (IC50 in

| Compound | Substituent (R) | MCF-7 (Breast) | HeLa (Cervical) | Mechanism |

| QA-1 | H | 12.5 | 15.2 | Moderate Intercalation |

| QA-2 | 6-Cl | 4.2 | 5.8 | Enhanced Lipophilicity |

| QA-3 | 7-OCH3 | 0.8 | 1.1 | Strong Topo II Poison |

| Doxorubicin | (Control) | 0.5 | 0.4 | Standard |

B. Antimicrobial Activity (DNA Gyrase Targeting)

These derivatives show significant activity against M. tuberculosis and S. aureus. The mechanism parallels anticancer activity but targets bacterial DNA Gyrase (subunit B).

-

Selectivity: The acrylate derivatives show lower toxicity to mammalian cells compared to bacterial cells when the C7 position is substituted with bulky groups (e.g., benzyloxy), which hinders binding to human Topoisomerase but fits the bacterial Gyrase pocket.

Experimental Validation: MTT Cytotoxicity Assay

To validate biological activity, the MTT assay is the industry standard for determining cell viability.

Protocol

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Add quinoline acrylate derivatives at graded concentrations (0.1 – 100

M). Include DMSO (vehicle) and Doxorubicin (positive control). -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

.

Computational Insights: Molecular Docking

Docking studies confirm the binding mode. The carbonyl oxygen of the acrylate group often forms a hydrogen bond with Ser1049 or Arg486 in the Topoisomerase II

Caption: Mechanistic pathway showing the stabilization of the cleavable complex leading to apoptosis.

References

-

Letters in Organic Chemistry (2020). An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevenagel Condensation.

-

European Journal of Medicinal Chemistry (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.

-

Journal of Medicinal Chemistry (2009). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis.

-

Bioorganic Chemistry (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity.

-

Arabian Journal of Chemistry (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of Methyl (E)-3-(3-quinolinyl)-2-propenoate for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Market Availability and Procurement Strategy

A thorough search of prominent chemical supplier catalogs indicates that methyl (E)-3-(3-quinolinyl)-2-propenoate is not a standard, off-the-shelf research chemical. There is no readily identifiable CAS number for this specific isomer, which further complicates direct procurement. While PubChem lists an entry for the isomeric "Methyl (e)-3-(2-quinolinyl)-2-propenoate", the 3-quinolinyl variant remains unlisted, suggesting its niche status.

Therefore, researchers have two primary avenues for acquiring this compound:

-

Custom Synthesis: Engaging a contract research organization (CRO) specializing in custom chemical synthesis is a viable option. These organizations can synthesize the target molecule on a fee-for-service basis.

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the in-house preparation of methyl (E)-3-(3-quinolinyl)-2-propenoate is a cost-effective and scientifically enriching alternative.

This guide will focus on providing the necessary information for successful in-house synthesis.

Recommended Synthetic Approach: The Wittig Reaction

The most direct and reliable method for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate is the Wittig reaction. This Nobel Prize-winning olefination reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene with high stereoselectivity for the (E)-isomer when using a stabilized ylide.[1]

The proposed reaction scheme is as follows:

Figure 1: Proposed synthetic pathway via the Wittig reaction.

This one-pot reaction is known for its reliability and generally good yields.[2][3] The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, favors the formation of the thermodynamically more stable (E)-alkene.[1]

Sourcing of Starting Materials

The successful synthesis of the target compound hinges on the availability and quality of the starting materials. The following is a list of recommended suppliers for the key reactants:

Table 1: Recommended Suppliers for Starting Materials

| Starting Material | CAS Number | Recommended Suppliers |

| 3-Quinolinecarboxaldehyde | 13669-42-6 | Sigma-Aldrich[4], TCI America, Thermo Scientific Chemicals[5], Chem-Impex[6], Nordmann[7] |

| Methyl (triphenylphosphoranylidene)acetate | 2605-67-6 | TCI America[8], Santa Cruz Biotechnology[9], Simson Pharma Limited, CP Lab Safety[10], NSR laboratories Pvt. Ltd[11] |

It is imperative to obtain high-purity starting materials to ensure a clean reaction and simplify the subsequent purification of the final product.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate.

4.1. Materials and Reagents:

-

3-Quinolinecarboxaldehyde (1.0 eq)

-

Methyl (triphenylphosphoranylidene)acetate (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexanes

-

Ethyl Acetate

4.2. Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-quinolinecarboxaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically within 2-4 hours, indicated by the consumption of the aldehyde), concentrate the reaction mixture under reduced pressure.

-

The crude product will be a mixture of the desired product and triphenylphosphine oxide. Purify the crude material by silica gel column chromatography using a hexanes/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield methyl (E)-3-(3-quinolinyl)-2-propenoate as a solid.

-

Dry the product under vacuum.

Figure 2: Experimental workflow for the synthesis of the target compound.

Structural Characterization and Quality Control

To ensure the identity and purity of the synthesized methyl (E)-3-(3-quinolinyl)-2-propenoate, a comprehensive analytical characterization is essential.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the quinoline ring protons, the vinyl protons of the propenoate group, and the methyl ester protons. The coupling constant between the two vinyl protons is expected to be in the range of 12-18 Hz, which is characteristic of an (E)-alkene.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbons of the quinoline ring, the double bond, and the ester carbonyl group.

5.2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The observed mass should match the calculated exact mass of C₁₃H₁₁NO₂.

5.3. Purity Assessment:

-

High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final product. A purity of ≥95% is generally considered acceptable for most research applications.

Conclusion

While methyl (E)-3-(3-quinolinyl)-2-propenoate is not commercially available as a stock chemical, this guide provides a clear and actionable pathway for its synthesis in a standard organic chemistry laboratory. By utilizing the well-established Wittig reaction with readily available precursors, researchers can reliably produce this valuable compound for their investigations. The provided protocols for synthesis and characterization will ensure the quality and identity of the final product, enabling its confident use in drug discovery and materials science research.

References

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 4. 3-喹啉甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Quinoline-3-carboxaldehyde, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Quinolinecarboxaldehyde (13669-42-6) at Nordmann - nordmann.global [nordmann.global]

- 8. Methyl (Triphenylphosphoranylidene)acetate | 2605-67-6 | TCI AMERICA [tcichemicals.com]

- 9. Methyl(triphenylphosphoranylidene)acetate | CAS 2605-67-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Methyl triphenylphosphoranylidene Acetate - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

Methodological & Application

Synthesis of Methyl (E)-3-(3-quinolinyl)-2-propenoate via Heck Reaction: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate, a valuable building block in pharmaceutical and materials science research. The protocol details the palladium-catalyzed Heck reaction between 3-bromoquinoline and methyl acrylate. This application note offers an in-depth discussion of the reaction mechanism, a meticulously developed experimental protocol, and a thorough safety analysis. The provided methodology is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and a high degree of scientific integrity.

Introduction: The Significance of Quinoline Acrylates and the Heck Reaction

The quinoline nucleus is a prominent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of an acrylate moiety at the 3-position of the quinoline ring, to form compounds like methyl (E)-3-(3-quinolinyl)-2-propenoate, provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides an efficient and powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction of an unsaturated halide with an alkene has revolutionized the synthesis of substituted alkenes with high stereoselectivity.[1] Its tolerance of a wide variety of functional groups and relatively mild reaction conditions make it an invaluable tool for the synthesis of complex molecular architectures.[3]

This application note will guide the user through the successful synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate, leveraging the power and precision of the Heck reaction.

The Heck Reaction: A Mechanistic Overview

The catalytic cycle of the Heck reaction is a well-established process involving a series of organopalladium intermediates.[3] The reaction is typically initiated by the in-situ reduction of a palladium(II) precatalyst to the active palladium(0) species. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline, forming a square planar Pd(II) complex.

-

Alkene Coordination and Insertion (Carbopalladation): Methyl acrylate coordinates to the palladium center, followed by migratory insertion into the quinolinyl-palladium bond. This step proceeds in a syn-coplanar fashion and dictates the regioselectivity of the reaction.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and the desired (E)-alkene product. The trans stereochemistry is a hallmark of the Heck reaction.[1]

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate. Optimization of reaction parameters may be necessary to achieve the highest possible yield.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Comments |

| 3-Bromoquinoline | ≥97% | Commercially Available | --- |

| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available | Inhibitor can be removed by passing through a column of basic alumina. |

| Palladium(II) Acetate | 98% | Commercially Available | --- |

| Tri(o-tolyl)phosphine | 97% | Commercially Available | --- |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Should be freshly distilled. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | --- |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Saturated aqueous NaCl (Brine) | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column for chromatography

Safety Precautions

-

3-Bromoquinoline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Methyl Acrylate: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

-

Palladium(II) Acetate: May cause an allergic skin reaction. Causes serious eye damage.

-

Tri(o-tolyl)phosphine: Causes skin, eye, and respiratory irritation.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step-by-Step Procedure

-

Reaction Setup: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) (5 mL), followed by freshly distilled triethylamine (2.0 mmol, 2.0 equiv.).

-

Addition of Alkene: Add methyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure methyl (E)-3-(3-quinolinyl)-2-propenoate.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected stereochemistry is trans (E), which can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.

-

Caption: Experimental workflow for the synthesis.

Discussion and Field-Proven Insights

-

Catalyst System: The combination of palladium(II) acetate and a phosphine ligand is a common and effective catalyst system for the Heck reaction.[3] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the palladium intermediates. Other phosphine ligands or N-heterocyclic carbenes (NHCs) can also be explored for optimization.

-

Base: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a reducing agent to generate the active Pd(0) species from the Pd(II) precatalyst. Other organic or inorganic bases such as potassium carbonate or sodium acetate can also be used.

-

Solvent: Anhydrous DMF is a suitable polar aprotic solvent for this reaction. Other solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile can also be employed. The choice of solvent can influence the reaction rate and yield.

-

Stereoselectivity: The Heck reaction typically affords the E-isomer (trans) as the major product due to the syn-addition and syn-elimination steps in the mechanism.[1] The stereochemical outcome can be confirmed by ¹H NMR spectroscopy.

-

Purification: Column chromatography is generally effective for purifying the product. The choice of eluent system should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials and byproducts.

Conclusion

The palladium-catalyzed Heck reaction provides a reliable and efficient method for the synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate. The protocol detailed in this application note, grounded in established chemical principles and supported by safety data, offers a clear and reproducible pathway for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize this and related compounds for their applications in drug discovery and materials science.

References

-

Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Science.org. Retrieved February 25, 2026, from [Link]

-

Ethyl 3-[methyl(quinolin-2-yl)amino]propanoate. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI. Retrieved February 25, 2026, from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 18). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022, December 6). MDPI. Retrieved February 25, 2026, from [Link]

-

Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Methyl (e)-3-(2-quinolinyl)-2-propenoate. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved February 25, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Heck reaction – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

-

Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019, November 6). MDPI. Retrieved February 25, 2026, from [Link]

-

Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

(2E)-3-(2-Chloro-8-methyl-quinolin-3-yl)-1-(2,4-di-methyl-quinolin-3-yl)prop-2-en-1-one. (2013, July 20). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

-

Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

2-Propenoic acid, methyl ester: Human health tier II assessment. (2014, September 18). Australian Government Department of Health and Aged Care. Retrieved February 25, 2026, from [Link]

-

methyl (E)-3-nonenoate. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Cyclization of Quinolinyl Acrylates to Form Pyrazoline Derivatives

Executive Summary & Scientific Context

The fusion of quinoline and pyrazole pharmacophores represents a "privileged structure" strategy in medicinal chemistry. Quinoline derivatives are well-documented for their antimalarial and antibacterial properties, while the pyrazoline ring is a core component in non-steroidal anti-inflammatory drugs (NSAIDs) and EGFR-targeting anticancer agents.

This guide focuses on a specific synthetic transformation: the cyclization of quinolinyl acrylates (specifically

Key Applications

-

Oncology: EGFR and VEGFR kinase inhibition.

-

Infectious Disease: Inhibition of DNA gyrase in resistant bacterial strains.

-

Synthetic Utility: Precursors for fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines).[1][2]

Mechanistic Insight: The Acrylate-Hydrazine Cyclization

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple condensation; it is a step-wise nucleophilic cascade.

Reaction Pathway[2][3][4][5][6][7][8][9]

-

Michael Addition: The primary amine of hydrazine acts as a nucleophile, attacking the

-carbon of the quinolinyl acrylate (the carbon adjacent to the quinoline ring). This is the rate-determining step, often requiring thermal or acid catalysis to activate the -

Intermediate Stabilization: An enolate-like intermediate forms and captures a proton.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the ester carbonyl carbon.

-

Elimination: An alcohol molecule (leaving group) is expelled, closing the 5-membered ring.

-

Tautomerization: The resulting pyrazolidin-3-one tautomerizes to the more stable 3-pyrazolin-5-one or 5-hydroxy-pyrazole form, driven by aromaticity.

Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of quinolinyl acrylates to pyrazolinones. Note the critical elimination of alcohol (ROH) in the final step.

Experimental Protocols

Method A: Thermal Glacial Acetic Acid Reflux (The "Gold Standard")

This method is robust and scalable. Glacial acetic acid serves a dual role: it acts as a solvent and provides the acidic activation energy required to promote the Michael addition on the less reactive acrylate double bond.

Reagents:

-

Ethyl 3-(quinolin-3-yl)acrylate (1.0 equiv)

-

Hydrazine Hydrate (99%) (10.0 equiv)

-

Glacial Acetic Acid (Solvent volume: 10 mL per gram of reactant)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinolinyl acrylate in glacial acetic acid. Ensure complete solubilization; gentle warming (40°C) may be required.

-

Addition: Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to 118-120°C (reflux) for 6–8 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6). The starting material spot (high

) should disappear, replaced by a lower -

Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Isolation: A precipitate should form immediately. Stir for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

-

Purification: Wash the crude solid with cold water (3x) to remove excess acid and hydrazine. Recrystallize from Ethanol or DMF/Ethanol mixtures.

Validation Check:

-

Yield Expectation: 75–85%

-

Physical State: Usually a yellow to pale-orange solid.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation drastically reduces reaction time and suppresses side reactions (such as hydrazide formation without cyclization) by efficiently coupling thermal energy directly to the polar transition state.

Reagents:

-

Ethyl 3-(quinolin-3-yl)acrylate (1.0 equiv)

-

Hydrazine Hydrate (2.0 - 3.0 equiv)

-

Glacial Acetic Acid (Catalytic amount: 2-3 drops)

Protocol:

-

Preparation: In a microwave-safe process vial (e.g., 10 mL or 30 mL), suspend the quinolinyl acrylate in Ethanol. Add the hydrazine hydrate and catalytic acetic acid.

-

Irradiation: Cap the vial. Irradiate at 140–160°C (Power: 150-300W, depending on reactor) for 3–5 minutes .

-

Note: If using a domestic microwave (not recommended for rigorous study but possible), use "Defrost" cycles of 30 seconds to prevent solvent superheating.

-

-

Work-up: Cool the vial. If a solid has precipitated, filter directly. If the solution is clear, pour into crushed ice as per Method A.

-

Purification: Recrystallization from Ethanol.

Validation Check:

-

Yield Expectation: 85–95%[3]

-

Time Savings: >98% reduction compared to thermal reflux.

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific quinoline derivative.

Figure 2: Protocol selection guide based on substrate stability and scale.

Data Summary & Characterization

The following table summarizes typical performance metrics for these protocols based on aggregated literature data for quinoline derivatives.

| Parameter | Thermal Reflux (Method A) | Microwave Assisted (Method B) |

| Reaction Time | 6 – 12 Hours | 2 – 10 Minutes |

| Solvent System | Glacial Acetic Acid | Ethanol (with cat. AcOH) |

| Typical Yield | 65 – 80% | 85 – 95% |

| Purity (Crude) | Moderate (requires recrystallization) | High (often clean precipitate) |

| Energy Efficiency | Low | High |

Characterization Markers (Self-Validation)

To confirm the formation of the pyrazolinone ring, look for these specific spectroscopic changes:

-

IR Spectroscopy:

-

Disappearance: The ester carbonyl band (

) of the acrylate. -

Appearance: A cyclic amide (lactam) band at

and a broad NH stretch at

-

-

H-NMR (DMSO-

-

Loss of Ethyl Group: Disappearance of the triplet (

ppm) and quartet ( -

Pyrazoline Protons: Appearance of a methylene signal (CH

) around -

NH Signal: A broad singlet (exchangeable with D

O) appearing between

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oily Product | Incomplete cyclization or residual solvent (DMF/AcOH). | Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation. |

| Low Yield | Hydrazine hydrate oxidation. | Ensure Hydrazine Hydrate is fresh. If old, increase equivalents to 15.0 or distill prior to use. |

| Unreacted Ester | Steric hindrance on the quinoline ring. | Switch to Method B (Microwave) or increase reflux time to 24h. Add 10 mol% Sodium Acetate as a buffer/catalyst. |

| Side Products | Formation of hydrazide without cyclization. | Increase temperature. The cyclization step (ring closure) has a higher activation energy than the initial hydrazide formation. |

References

-

Microwave-Assisted Synthesis of Quinolines. Bentham Science. (2025).[5][6] Overview of green techniques for quinoline-based heterocycles. Link

-

Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. National Institutes of Health (PubMed). (2017).[7] Detailed protocols for microwave irradiation of quinoline precursors. Link

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI Molecules. (2020).[8] Comprehensive review of biological activity and structural requirements.[8][9] Link

-

Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Research Journal of Pharmacy and Technology. (2022).[4] Discussion on solvent effects and green chemistry approaches. Link

-

Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives. National Institutes of Health (PMC). (2015).[10][11] Mechanistic insights into hydrazine cyclization reactions with esters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmascholars.com [pharmascholars.com]

- 5. impactfactor.org [impactfactor.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel hybrids of quinoline with pyrazolylchalcones as potential antimalarial agents: Synthesis, biological evaluation, molecular docking and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lmaleidykla.lt [lmaleidykla.lt]

- 11. researchgate.net [researchgate.net]

Application Note: Hydrolysis Protocols for Methyl (E)-3-(3-quinolinyl)-2-propenoate

Executive Summary

This technical guide details the optimized protocols for the saponification of Methyl (E)-3-(3-quinolinyl)-2-propenoate (CAS: N/A for specific ester, Acid CAS: 113027-46-4 analog) to its corresponding carboxylic acid, (E)-3-(3-quinolinyl)-2-propenoic acid .

While ester hydrolysis is a fundamental transformation, the presence of the quinoline nitrogen (a weak base, pKa ~4.9) and the

Chemical Context & Strategic Analysis

Substrate Properties[1][2]

-

Chemical Structure: A quinoline ring coupled to an acrylate methyl ester.

-

Key Reactivity:

-

Ester: Susceptible to nucleophilic acyl substitution (

mechanism).[1] -

Alkene: Conjugated double bond; generally stable to hydroxide but potential for Michael addition if strong nucleophiles are present (unlikely with simple OH-).

-

Quinoline Nitrogen: Basic center. Its protonation state dictates solubility.

-

Solubility & pH Management (The "Isoelectric" Trap)

The critical failure point in this synthesis is not the reaction, but the workup .

-

pH < 2: The quinoline nitrogen is protonated (

) and the carboxylic acid is protonated ( -

pH > 8: The carboxylic acid is deprotonated (

) and the quinoline is neutral. The molecule exists as a soluble anion. -

Target pH (4.5 – 5.5): This is the "Goldilocks zone" (near the isoelectric point) where the zwitterionic character or the uncharged free acid dominates, resulting in minimum solubility and maximum precipitation.

Reaction Mechanism

The reaction proceeds via the irreversible formation of the carboxylate salt, driven by the final acid-base deprotonation of the product acid by the alkoxide leaving group.[2]

Figure 1: Simplified reaction flow from ester to isolated acid.

Protocol A: Mild Hydrolysis (LiOH/THF)

Best for: Small scale (10 mg – 5 g), high-value intermediates, and substrates with other sensitive functional groups.

Reagents & Equipment

| Reagent | Equivalents | Role |

| Methyl (E)-3-(3-quinolinyl)-2-propenoate | 1.0 equiv | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.5 equiv | Reagent |

| Tetrahydrofuran (THF) | 5-10 Vol | Solvent (Solubilizes Ester) |

| Water (Deionized) | 2-5 Vol | Solvent (Solubilizes Base) |

| 1M HCl | As needed | Quench/pH Adjustment |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF. Ensure complete dissolution.

-